N-[(2-Hydroxyphenyl)methyl]-D-histidine
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Overview
Description
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxybenzyl group, an imidazole ring, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde, imidazole, and ®-2-aminopropanoic acid.
Formation of Schiff Base: 2-Hydroxybenzaldehyde reacts with ®-2-aminopropanoic acid to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Imidazole Coupling: The amine is coupled with imidazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-((2-Formylbenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid.
Reduction: 2-((2-Hydroxybenzyl)amino)-3-(1H-imidazolin-4-yl)propanoic acid.
Substitution: 2-((2-Alkoxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid.
Scientific Research Applications
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases involving imidazole receptors.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with histamine receptors, while the hydroxybenzyl group may bind to various enzymes.
Pathways Involved: The compound can modulate signaling pathways involving histamine receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: The enantiomer of the compound with different biological activity.
2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid: The racemic mixture with combined properties of both enantiomers.
2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)butanoic acid: A homolog with an additional carbon in the propanoic acid chain.
Uniqueness
®-2-((2-Hydroxybenzyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity towards molecular targets compared to its enantiomer and racemic mixture.
Properties
CAS No. |
848396-02-1 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(2R)-2-[(2-hydroxyphenyl)methylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O3/c17-12-4-2-1-3-9(12)6-15-11(13(18)19)5-10-7-14-8-16-10/h1-4,7-8,11,15,17H,5-6H2,(H,14,16)(H,18,19)/t11-/m1/s1 |
InChI Key |
XOHSJPOQKQXJMI-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN[C@H](CC2=CN=CN2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(CC2=CN=CN2)C(=O)O)O |
Origin of Product |
United States |
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